1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and the carbonitrile group attached to the pyrazole ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The carbonitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile can be compared with other pyrazole derivatives, such as:
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Another pyrazole derivative with potential medicinal properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1823935-36-9 |
---|---|
Molecular Formula |
C6H4F3N3 |
Molecular Weight |
175.11 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4F3N3/c1-12-3-4(6(7,8)9)5(2-10)11-12/h3H,1H3 |
InChI Key |
XHVGCPAUBAZEQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.